Methiomeprazine hydrochloride

Description

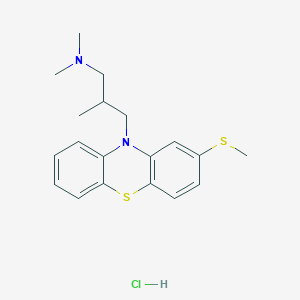

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S2.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBREXTVOMDAQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930874 |

Source

|

| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-64-5 |

Source

|

| Record name | Methiomeprazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14056-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiomeprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHIOMEPRAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,β-trimethyl-2-(methylthio)-10H-phenothiazine-10-propylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOMEPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3V14N8PKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methiomeprazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for methiomeprazine hydrochloride, a phenothiazine derivative. The document outlines the multi-stage synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Methiomeprazine, chemically known as 10-(3-(Dimethylamino)-2-methylpropyl)-2-(methylthio)phenothiazine, is a phenothiazine compound. This guide details its synthesis, which is conceptually divided into three principal stages:

-

Synthesis of the Core Intermediate: Formation of 2-methylthio-phenothiazine.

-

Side Chain Attachment: Alkylation of the phenothiazine core.

-

Salt Formation: Conversion to the hydrochloride salt for pharmaceutical applications.

Overall Synthesis Pathway

The synthesis of this compound begins with the functionalization of a protected phenothiazine to introduce a methylthio group at the 2-position. This is followed by the alkylation of the nitrogen atom of the phenothiazine ring with a substituted propyl chloride side chain. The final step involves the formation of the hydrochloride salt.

Experimental Protocols and Data

Stage 1: Synthesis of 2-Methylthio-phenothiazine

This stage focuses on the regioselective introduction of a methylthio group at the 2-position of the phenothiazine ring system. The following protocol is adapted from patent literature, which details a process starting from N-formyl-phenothiazine[1].

Method A: Sulfinylation, Reduction, and S-Methylation

-

Sulfinylation: A mixture of aluminum trichloride (0.0968 mol) in a sulfur dioxide atmosphere is heated to 60°C for 7 hours. To the resulting oil, 10-formyl-phenothiazine (0.0484 mol) is added at room temperature. The mixture is stirred under a sulfur dioxide atmosphere for 16 hours, and then at 60-65°C for an additional 2 hours.

-

Work-up and Reduction: The reaction mass is cooled, and methylene chloride is added. The organic phase is separated and washed. Zinc powder (0.108 mol) is added to the organic solution, followed by the slow addition of 37% hydrochloric acid, maintaining the temperature at 0°C. The mixture is then heated to reflux for 2 hours.

-

S-Methylation: After cooling, the phases are separated. Toluene is added to the organic phase, which is then heated to 50°C. Sodium hydroxide is added, followed by the dropwise addition of dimethyl sulfate (0.051 mol) at 60°C. The reaction mixture is maintained at this temperature for 2 hours.

-

Isolation: The organic phase is washed with water, concentrated, and cooled to 0°C to precipitate the product. The solid is filtered to yield 2-methylthio-phenothiazine.

| Parameter | Value | Reference |

| Starting Material | 10-Formyl-phenothiazine | [1] |

| Molar Ratio (Substrate:AlCl₃) | 1 : 2 | [1] |

| Sulfinylation Temperature | 60-65°C | [1] |

| Reduction Reagent | Zinc, HCl | [1] |

| Methylating Agent | Dimethyl sulfate | [1] |

| S-Methylation Temperature | 60°C | [1] |

| Overall Yield | 65% | [1] |

| Melting Point | 138-140°C | [1] |

Stage 2: Alkylation of 2-Methylthio-phenothiazine

This step involves the N-alkylation of the synthesized 2-methylthio-phenothiazine with the desired side chain. The following protocol is based on procedures for similar phenothiazine derivatives.

-

Deprotonation: 2-Methylthio-phenothiazine (1 equivalent) is dissolved in anhydrous xylene. To this solution, sodamide (1.1 equivalents) is added, and the mixture is heated to reflux for 1 hour.

-

Alkylation: After cooling, 1-chloro-3-(dimethylamino)-2-methylpropane (1.1 equivalents) is added to the reaction mixture. The solution is then heated to reflux for 6 hours.

-

Work-up and Isolation: The reaction mixture is cooled and treated with water, followed by dilute hydrochloric acid. The aqueous layer is then made alkaline with sodium hydroxide and extracted with ether. The organic extract is dried, and the solvent is evaporated under vacuum to yield the crude methiomeprazine base.

| Parameter | Value | Note |

| Starting Material | 2-Methylthio-phenothiazine | |

| Base | Sodamide | |

| Alkylating Agent | 1-Chloro-3-(dimethylamino)-2-methylpropane | |

| Solvent | Anhydrous Xylene | |

| Reaction Temperature | Reflux | |

| Reaction Time | 6 hours | |

| Yield | ~65-70% | Estimated based on similar reactions |

Stage 3: Formation of this compound

The final step is the conversion of the methiomeprazine base into its more stable and water-soluble hydrochloride salt.

-

Dissolution: The crude methiomeprazine base is dissolved in a suitable organic solvent, such as isopropanol or ethanol.

-

Acidification: A solution of hydrogen chloride in an organic solvent (e.g., isopropanolic HCl) is added dropwise to the stirred solution of the base until the pH is acidic.

-

Crystallization and Isolation: The hydrochloride salt precipitates out of the solution. The mixture may be cooled to enhance crystallization. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

| Parameter | Value | Note |

| Starting Material | Methiomeprazine (Base) | |

| Reagent | Hydrogen Chloride (in organic solvent) | |

| Solvent | Isopropanol or Ethanol | |

| Yield | High | Typically quantitative |

Visualized Experimental Workflow

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yields through established synthetic methodologies. The key steps involve the regioselective synthesis of the 2-methylthio-phenothiazine intermediate, followed by N-alkylation and subsequent salt formation. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further process development of this pharmaceutically relevant compound. Careful control of reaction conditions at each stage is crucial for achieving high purity and yield of the final product.

References

An In-Depth Technical Guide to the Mechanism of Action of Methiomeprazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiomeprazine hydrochloride, a phenothiazine derivative, exerts its pharmacological effects through a multi-target mechanism of action, primarily involving the antagonism of dopamine, histamine, and muscarinic acetylcholine receptors. As a member of the phenothiazine class of compounds, its antipsychotic and antiemetic properties are attributed to its ability to modulate the signaling of key neurotransmitter systems in the central and peripheral nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, the experimental protocols used to elucidate its activity, and the signaling pathways it modulates.

Introduction

Methiomeprazine is a phenothiazine compound that has been investigated for its potential therapeutic applications, including its use as an antiemetic agent. The phenothiazine chemical scaffold is characteristic of a class of drugs known for their diverse pharmacological activities, which stem from their interactions with a range of neurotransmitter receptors. Understanding the precise mechanism of action of this compound is crucial for its rational drug development and for predicting its therapeutic efficacy and potential side-effect profile. This document synthesizes the available scientific information to provide an in-depth technical guide on its core mechanism of action.

Receptor Binding Profile

The primary mechanism of action of this compound is believed to be its antagonist activity at several key G-protein coupled receptors (GPCRs). While specific binding affinity data (Ki or IC50 values) for this compound is not widely published in publicly accessible literature, its pharmacological profile can be inferred from the well-characterized actions of other phenothiazine derivatives. The expected primary targets are:

-

Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic and mesocortical pathways of the brain is a hallmark of typical antipsychotic drugs. This action is thought to underlie their efficacy in treating psychosis. Blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata is responsible for the antiemetic effects of many phenothiazines.

-

Histamine H1 Receptors: Blockade of H1 receptors contributes to the sedative and antiemetic effects of phenothiazines. This action can also lead to side effects such as drowsiness and weight gain.

-

Muscarinic M1 Acetylcholine Receptors: Antagonism of M1 receptors can lead to anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.

A summary of the anticipated receptor binding profile for this compound is presented in Table 1. It is important to note that these are expected interactions based on the phenothiazine class, and specific experimental validation for methiomeprazine is required for precise quantitative assessment.

| Receptor Target | Expected Interaction | Potential Pharmacological Effect |

| Dopamine D2 Receptor | Antagonist | Antipsychotic, Antiemetic |

| Histamine H1 Receptor | Antagonist | Sedative, Antiemetic |

| Muscarinic M1 Receptor | Antagonist | Anticholinergic side effects |

Table 1: Anticipated Receptor Binding Profile of this compound.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. As an antagonist, it blocks the downstream signaling normally triggered by the endogenous ligands of these receptors (dopamine, histamine, and acetylcholine).

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are typically coupled to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, methiomeprazine prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA).

An In-depth Technical Guide to the Chemical and Physical Properties of Methiomeprazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiomeprazine hydrochloride, a phenothiazine derivative, is a compound of interest in pharmacological research due to its antipsychotic and antihistaminic properties. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes a detailed summary of its quantitative data, hypothetical experimental protocols for its synthesis and analysis, and a visual representation of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Methiomeprazine, a phenothiazine compound characterized by a methylthio group on the phenothiazine ring and a dimethylaminopropyl side chain.

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride | |

| CAS Number | 14056-64-5 | [1] |

| Molecular Formula | C₁₉H₂₅ClN₂S₂ | |

| Molecular Weight | 381.0 g/mol | [1] |

| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl | |

| InChI Key | KYBREXTVOMDAQC-UHFFFAOYSA-N |

Physical Properties

The following table summarizes the available physical property data for Methiomeprazine and its hydrochloride salt. It is important to note that much of the available data is predicted and has not been experimentally verified.

| Property | Value | Notes | Source |

| Melting Point | Not available | Experimental data not found. | |

| Boiling Point | 480.8 ± 45.0 °C | Predicted for the free base. | [2] |

| Density | 1.20 ± 0.1 g/cm³ | Predicted for the free base. | [2] |

| pKa | 9.32 ± 0.28 | Predicted for the free base. | [2] |

| logP (Octanol-Water Partition Coefficient) | 5.2 | Predicted for the free base. | |

| Solubility | Not available | Detailed experimental solubility data in various solvents is not readily available. Phenothiazine derivatives are generally soluble in organic solvents and have limited solubility in water. |

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and analysis of this compound. These protocols are based on established methods for similar phenothiazine derivatives.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process involving the N-alkylation of 2-(methylthio)phenothiazine followed by conversion to its hydrochloride salt.

Step 1: N-Alkylation of 2-(methylthio)phenothiazine

This reaction involves the nucleophilic substitution of a suitable alkylating agent by the nitrogen atom of the phenothiazine ring.

-

Materials:

-

2-(methylthio)phenothiazine

-

1-chloro-N,N,2-trimethylpropan-1-amine

-

Sodium amide (NaNH₂)

-

Toluene, anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

A solution of 2-(methylthio)phenothiazine (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium amide (1.2 eq) is added portion-wise to the solution with stirring. The reaction mixture is heated to reflux for 2 hours to facilitate the formation of the phenothiazine anion.

-

The reaction mixture is cooled to room temperature, and a solution of 1-chloro-N,N,2-trimethylpropan-1-amine (1.1 eq) in anhydrous toluene is added dropwise.

-

The reaction mixture is then heated to reflux and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude Methiomeprazine is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Step 2: Formation of this compound

-

Materials:

-

Purified Methiomeprazine (free base)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

-

Procedure:

-

The purified Methiomeprazine is dissolved in a minimal amount of anhydrous diethyl ether.

-

The ethereal solution of hydrochloric acid is added dropwise to the stirred solution of Methiomeprazine at 0 °C.

-

A precipitate of this compound will form.

-

The mixture is stirred for an additional 30 minutes at 0 °C.

-

The solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a solid.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This hypothetical RP-HPLC method is designed for the quantification of this compound in a sample.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase at a concentration of 1 mg/mL. A series of working standard solutions are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the sample is determined from the calibration curve.

-

Pharmacological Signaling Pathways

This compound, as a typical phenothiazine antipsychotic, exerts its pharmacological effects by acting as an antagonist at several neurotransmitter receptors. The primary targets are dopamine D₂ receptors, serotonin 5-HT₂ₐ receptors, and histamine H₁ receptors.

Dopamine D₂ Receptor Antagonism

Antagonism of D₂ receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effects of phenothiazines.

Caption: Dopamine D₂ Receptor Antagonism by Methiomeprazine.

Serotonin 5-HT₂ₐ Receptor Antagonism

Blockade of 5-HT₂ₐ receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to reduce the incidence of extrapyramidal side effects.

Caption: Serotonin 5-HT₂ₐ Receptor Antagonism by Methiomeprazine.

Histamine H₁ Receptor Antagonism

The sedative effects of Methiomeprazine are primarily due to its antagonism of H₁ receptors in the central nervous system.

Caption: Histamine H₁ Receptor Antagonism by Methiomeprazine.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, alongside its pharmacological context. While there are gaps in the experimentally determined data, the provided information, including hypothetical protocols and signaling pathway diagrams, offers a robust starting point for researchers. Further experimental validation of the predicted properties and optimization of the outlined protocols are encouraged to advance the scientific understanding of this compound.

References

An In-Depth Technical Guide to Methiomeprazine Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenothiazines: A Serendipitous Journey from Dyes to Psychopharmacology

The story of Methiomeprazine hydrochloride is intrinsically linked to the broader history of phenothiazine chemistry, a journey that began not in a pharmaceutical lab, but in the burgeoning dye industry of the 19th century. The parent compound, phenothiazine, was first synthesized in 1883. Derivatives of phenothiazine, such as methylene blue, were initially explored for their staining properties.

The pivotal shift towards medicinal applications occurred in the 1940s at the Rhône-Poulenc laboratories in France, under the direction of Paul Charpentier.[1] His team was investigating phenothiazine derivatives for their potential as antihistamines. This research led to the synthesis of promethazine, a compound with potent antihistaminic and sedative effects. The observation of profound sedation in surgical patients treated with promethazine sparked the interest of French surgeon Henri Laborit, who noted the drug's ability to induce a state of "artificial hibernation." This calming effect, distinct from simple sedation, laid the groundwork for the revolutionary discovery of the antipsychotic properties of a related compound, chlorpromazine, in 1952.[1] The success of chlorpromazine ushered in the era of psychopharmacology and spurred the development of a vast array of phenothiazine derivatives, including, presumably, Methiomeprazine.

The Emergence of this compound

While the specific details surrounding the discovery of this compound are not well-documented in publicly accessible literature, its chemical structure and internal company codes—RP 10584 (Rhône-Poulenc) and SKF 6270 (Smith, Kline & French)—strongly suggest its development originated within the French pharmaceutical company Rhône-Poulenc, likely in the prolific period of phenothiazine research following the launch of chlorpromazine.

The nomenclature "Methiomeprazine" itself provides clues to its chemical structure: "methio-" indicates the presence of a methylthio group (-SCH3), and "-meprazine" signifies its classification as a phenothiazine derivative with a dimethylaminopropyl side chain.

Hypothetical Synthesis of this compound

A definitive, published synthesis protocol for this compound is not available. However, based on the known synthesis of structurally similar phenothiazine derivatives, a plausible synthetic route can be proposed. The general scheme involves the alkylation of a substituted phenothiazine core with a suitable aminoalkyl halide.

Hypothetical Synthesis Workflow:

References

In Vivo Pharmacokinetics of Methiomeprazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vivo pharmacokinetic data for Methiomeprazine hydrochloride is limited. This guide provides a comprehensive overview of the principles and methodologies that would be applied to such a study, using data from the closely related phenothiazine compound, levomepromazine, as a representative example.

Introduction

This compound is a phenothiazine derivative with potential applications in various therapeutic areas. Understanding its in vivo pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is critical for its development and clinical use. This technical guide outlines the core methodologies for conducting in vivo pharmacokinetic studies of this compound and presents illustrative data to guide researchers.

Quantitative Pharmacokinetic Data

Due to the scarcity of specific data for this compound, the following table summarizes the pharmacokinetic parameters of a single oral and intra-arterial dose of levomepromazine hydrochloride, a structurally similar phenothiazine, in a rat model. This data provides a valuable reference point for anticipating the pharmacokinetic behavior of this compound.

Table 1: Representative Pharmacokinetic Parameters of Levomepromazine in Rats Following a Single Dose

| Parameter | Oral Administration | Intra-arterial Administration |

| Dose | 20 mg/kg | 5 mg/kg |

| Tmax (h) | ~1 | - |

| Mean Apparent Volume of Distribution (Vd) | - | 16.6 L/kg |

| Total Body Clearance (CL) | - | 12.3 mL/min |

| Systemic Availability (F%) | Highly variable | 100% |

| Elimination Half-Life (t½) | ~8 h (distribution phase) | ~8 h (distribution phase) |

Data derived from studies on levomepromazine and intended for illustrative purposes.[1]

Experimental Protocols

A typical in vivo pharmacokinetic study for a compound like this compound in a preclinical animal model, such as the rat, would follow a detailed protocol as outlined below.

Animal Model and Husbandry

-

Species: Male Wistar rats (or other appropriate strain).

-

Weight: 250-300g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is required before the experiment.

-

Health Status: Only healthy animals should be included in the study.

Drug Formulation and Administration

-

Formulation: this compound should be dissolved in a suitable vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent if necessary). The formulation should be prepared fresh on the day of dosing.

-

Dose: The dose will depend on the intended therapeutic range and should be determined from prior dose-ranging toxicity studies.

-

Routes of Administration:

-

Intravenous (IV): Administered typically via the tail vein to determine the absolute bioavailability and key clearance parameters.

-

Oral (PO): Administered via oral gavage to assess oral absorption and bioavailability.

-

Study Design and Dosing Groups

-

Groups: At a minimum, two groups for each route of administration (IV and PO).

-

Animals per group: A sufficient number of animals (e.g., n=5-6) should be used in each group to ensure statistical power.

-

Fasting: Animals in the oral administration group should be fasted overnight prior to dosing to minimize food effects on absorption.

Blood Sampling

-

Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling.

-

Time Points: A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. The IV group would have a similar schedule with more frequent early time points.

-

Sample Collection: Approximately 0.2-0.3 mL of whole blood should be collected at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: The blood samples should be centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.

Bioanalytical Method

The concentration of this compound and its potential metabolites in the plasma samples would be determined using a validated bioanalytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[2]

-

Sample Preparation: Plasma samples typically require a sample preparation step to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]

-

Chromatography: A suitable HPLC column (e.g., a C18 reversed-phase column) is used to separate the analyte from other components in the sample extract.

-

Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

Signaling Pathways

Information on the specific signaling pathways modulated by this compound is not available in the provided search results. Phenothiazines, as a class, are known to act as antagonists at dopamine D2 receptors, which is central to their antipsychotic effects.[4] They can also interact with other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors. A generalized diagram of dopamine D2 receptor antagonism is presented below.

Conclusion

While specific in vivo pharmacokinetic data for this compound remains to be fully elucidated in the public domain, the established methodologies for studying similar phenothiazine compounds provide a robust framework for its evaluation. The illustrative data from levomepromazine suggests that this compound is likely to exhibit significant first-pass metabolism and variable oral bioavailability. A thorough investigation following the detailed experimental and bioanalytical protocols outlined in this guide is essential to accurately characterize its pharmacokinetic profile and inform its potential clinical development.

References

- 1. Pharmacokinetics and first-pass metabolism of levomepromazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. onlinepharmacytech.info [onlinepharmacytech.info]

- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Methiomeprazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiomeprazine hydrochloride, a phenothiazine derivative, is anticipated to exhibit a range of in vitro biological activities characteristic of this class of antipsychotic agents. This technical guide provides a comprehensive overview of the core in vitro assays and expected pharmacological profile of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on the established in vitro activities of phenothiazines, offering detailed experimental protocols and conceptual signaling pathways. The primary mechanism of action for phenothiazine antipsychotics involves the antagonism of dopamine and serotonin receptors.[1][2] Consequently, this guide details methodologies for receptor binding assays and functional assays designed to elucidate the potency and efficacy of compounds at these key targets. Furthermore, protocols for assessing downstream signaling events, such as second messenger modulation and cytotoxicity, are provided to enable a thorough in vitro characterization.

Introduction

Methiomeprazine is a phenothiazine compound with potential applications as an antipsychotic agent.[1] Like other drugs in this class, its therapeutic effects are likely mediated through interactions with various neurotransmitter systems in the central nervous system.[2][3] A thorough in vitro evaluation is a critical first step in the drug development process, providing essential information on a compound's mechanism of action, potency, selectivity, and potential for off-target effects. This guide outlines the key in vitro biological assays relevant to the characterization of this compound.

Expected Mechanism of Action

The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] Additionally, many phenothiazines exhibit significant affinity for various serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor.[3][5] The interplay between dopamine and serotonin receptor antagonism is believed to contribute to the therapeutic efficacy of these drugs against the positive and negative symptoms of psychosis, respectively.[3]

In Vitro Assays for Biological Activity

A comprehensive in vitro assessment of this compound would involve a battery of assays to determine its receptor binding affinity, functional activity at key receptors, and its effects on cellular health.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The data from these experiments are used to calculate the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors.[6]

Table 1: Receptor Binding Affinity (Ki) of this compound (Illustrative)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | Rat Striatal Membranes | Data Not Available |

| Serotonin 5-HT2A | [³H]-Ketanserin | Human Cortical Membranes | Data Not Available |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | CHO-K1 cells expressing human 5-HT1A | Data Not Available |

| Adrenergic α1 | [³H]-Prazosin | Rat Cortical Membranes | Data Not Available |

| Histamine H1 | [³H]-Pyrilamine | HeLa cells expressing human H1 | Data Not Available |

Note: This table is illustrative. Specific experimental data for this compound is not currently available in the public domain.

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh Tris-HCl buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]-Spiperone (a D2 antagonist radioligand), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of a non-labeled D2 antagonist like haloperidol.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. These assays can determine whether a compound is an agonist, antagonist, or inverse agonist.

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, when activated, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Serotonin 5-HT2A receptors are also GPCRs that couple to Gq/11, and their activation leads to an increase in intracellular calcium (Ca2+) via the phospholipase C pathway.[7][8]

Table 2: Functional Activity of this compound (Illustrative)

| Assay Type | Cell Line | Target | Functional Response | Potency (IC50/EC50, nM) |

| cAMP Assay | CHO-K1 cells expressing human D2 receptor | Dopamine D2 | Antagonist | Data Not Available |

| Calcium Flux Assay | HEK293 cells expressing human 5-HT2A receptor | Serotonin 5-HT2A | Antagonist | Data Not Available |

Note: This table is illustrative. Specific experimental data for this compound is not currently available in the public domain.

-

Cell Culture: Culture CHO-K1 cells stably expressing the human dopamine D2 receptor in appropriate media.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable decrease in cAMP.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a reporter gene assay).

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC50 value for the inhibition of the agonist-induced response.

-

Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: Add varying concentrations of this compound to the cell plate.

-

Agonist Stimulation: Add a 5-HT2A receptor agonist (e.g., serotonin) to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium flux.

Cytotoxicity Assays

It is crucial to assess the potential for a drug candidate to cause cell death. Cytotoxicity assays measure various parameters of cell health, such as membrane integrity, metabolic activity, or cell proliferation.

Table 3: Cytotoxicity of this compound (Illustrative)

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HepG2 (human liver carcinoma) | MTT Assay | Metabolic Activity | Data Not Available |

| SH-SY5Y (human neuroblastoma) | LDH Release Assay | Membrane Integrity | Data Not Available |

Note: This table is illustrative. Specific experimental data for this compound is not currently available in the public domain.

-

Cell Plating: Seed a human cell line (e.g., HepG2) into a 96-well plate and allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[9]

Signaling Pathway Visualizations

The following diagrams illustrate the expected signaling pathways modulated by a phenothiazine antipsychotic like this compound.

Conclusion

While specific in vitro biological activity data for this compound is not extensively documented in publicly available literature, its classification as a phenothiazine provides a strong basis for predicting its pharmacological profile. The methodologies and conceptual frameworks presented in this technical guide offer a robust starting point for the comprehensive in vitro characterization of this compound. Future experimental studies are necessary to generate the specific quantitative data required to fully elucidate its potency, selectivity, and cellular effects. Such data will be invaluable for its continued development and for understanding its potential as a therapeutic agent.

References

- 1. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]

- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the in vivo cellular correlates of antipsychotic drugs | bioRxiv [biorxiv.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular second messengers involved in melatonin signal transduction in chicken splenocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methiomeprazine Hydrochloride: An In-Depth Receptor Binding Profile and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine hydrochloride is a phenothiazine derivative with potential applications in neuroscience research and drug development. Understanding its interaction with various neurotransmitter receptors is fundamental to elucidating its mechanism of action, predicting its pharmacological effects, and guiding further research. This technical guide provides a comprehensive overview of the receptor binding profile of methiomeprazine, drawing upon data from structurally similar phenothiazine compounds due to the limited availability of direct binding data for methiomeprazine itself. The document details the methodologies for key binding assays and visualizes relevant pathways and workflows to support researchers in this field.

As a member of the phenothiazine class, methiomeprazine's therapeutic and side-effect profile is largely dictated by its affinity for a range of receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors. Antagonism at dopamine D2 receptors is a hallmark of antipsychotic activity, while interactions with other receptors can contribute to anxiolytic, sedative, and anticholinergic effects. This guide aims to provide a detailed, data-driven perspective on these interactions.

Receptor Binding Profile

Due to a scarcity of publicly available, direct binding data for methiomeprazine, the following table summarizes the binding affinities (Ki values in nM) of structurally related and functionally similar phenothiazine antipsychotics, levomepromazine (methotrimeprazine) and cyamemazine. These compounds provide a strong indication of the likely receptor binding profile of methiomeprazine. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Levomepromazine (Methotrimeprazine) Ki (nM) | Cyamemazine Ki (nM) |

| Dopamine Receptors | ||

| D1 | 54.3 | 3.9 |

| D2 | 8.6 (D2L), 4.3 (D2S) | 5.8 |

| D3 | 8.3 | - |

| D4 | 7.9 (D4.2) | - |

| Serotonin Receptors | ||

| 5-HT2A | - | 1.5 |

| 5-HT2C | - | 11.8 |

| 5-HT3 | - | 2900 |

| 5-HT7 | - | 22 |

| Histamine Receptors | ||

| H1 | - | High Affinity (qualitative) |

| Adrenergic Receptors | ||

| α1 | High Affinity (qualitative) | High Affinity (qualitative) |

| α2 | Moderate Affinity (qualitative) | Moderate Affinity (qualitative) |

| Muscarinic Receptors | ||

| M1-M5 | High Affinity (qualitative) | High Affinity (qualitative) |

Data for levomepromazine and cyamemazine are compiled from various sources and are intended to be representative. Specific values may vary between studies.

Signaling Pathway

The primary mechanism of action for many phenothiazine antipsychotics involves the blockade of the dopamine D2 receptor. The following diagram illustrates the canonical Gi-coupled signaling pathway associated with this receptor.

Structural Analysis of Methiomeprazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of Methiomeprazine hydrochloride, a phenothiazine derivative. Due to the limited availability of public experimental data for the hydrochloride salt, this document synthesizes information on the parent compound, Methiomeprazine, and provides generalized experimental protocols for the structural elucidation of phenothiazine derivatives and their salts. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of related pharmaceutical compounds.

Introduction

Methiomeprazine is a phenothiazine derivative that has been of interest in medicinal chemistry. The hydrochloride salt is a common formulation for amine-containing drugs to improve their solubility and stability. A thorough understanding of its three-dimensional structure is critical for elucidating its structure-activity relationship (SAR), mechanism of action, and for the development of new therapeutic agents. This guide outlines the key analytical techniques employed for the structural characterization of this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of Methiomeprazine. The fundamental properties of the parent compound and its salt are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₅ClN₂S₂ | PubChem[1] |

| Molecular Weight | 381.0 g/mol | PubChem[1] |

| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride | PubChem[1] |

| SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl | PubChem[1] |

| CAS Number | 14056-64-5 | PubChem[1] |

| Synonyms | Methiomeprazine HCl, SKF 6270, RP 10584 | PubChem[1], ChemicalBook[2] |

Structural Elucidation Methodologies

The definitive three-dimensional structure of a small organic molecule like this compound is typically determined through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most precise information on the molecular structure, including bond lengths, bond angles, and crystal packing. While a specific crystallographic information file (CIF) for this compound is not publicly available, a general protocol for the analysis of a small organic hydrochloride salt is presented.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Cu Kα or Mo Kα radiation. Data is collected over a range of angles by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods. The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

-

¹H NMR: The spectrum would be complex, with signals corresponding to the aromatic protons of the phenothiazine ring system, the aliphatic protons of the propyl side chain, and the methyl groups. The protonation of the tertiary amine in the hydrochloride salt would likely cause a downfield shift of the adjacent protons compared to the free base.

-

¹³C NMR: The spectrum would show distinct signals for each carbon atom in a unique chemical environment. The aromatic carbons would appear in the downfield region (110-150 ppm), while the aliphatic carbons of the side chain would be in the upfield region. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen are expected to be shifted downfield.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired data is Fourier transformed and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-S bonds. The presence of the hydrochloride salt may result in a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretch of the tertiary ammonium salt.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak for the free base (Methiomeprazine) after the loss of HCl. The fragmentation pattern would provide further structural information about the different parts of the molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, for example by electrospray ionization (ESI) or electron impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Conclusion

The structural analysis of this compound relies on a combination of powerful analytical techniques. While specific experimental data for the hydrochloride salt is not widely available in the public domain, this guide provides a framework for its structural elucidation based on the known structure of the parent compound and established analytical protocols for similar molecules. The methodologies and expected spectral features outlined herein serve as a valuable reference for researchers working on the characterization and development of phenothiazine-based pharmaceutical agents. Future work should aim to obtain and publish the complete experimental structural data for this compound to provide a more definitive understanding of this compound.

References

Methiomeprazine hydrochloride molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and putative mechanisms of action of methiomeprazine hydrochloride. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for the preparation of solutions, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₁₉H₂₅ClN₂S₂ |

| Molecular Weight | 381.0 g/mol |

| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride |

| CAS Number | 14056-64-5 |

Putative Mechanism of Action: Receptor Antagonism

Methiomeprazine is a phenothiazine derivative and is anticipated to exert its pharmacological effects primarily through the antagonism of dopamine and serotonin receptors. The primary targets are likely the Dopamine D2 receptor and the Serotonin 2A (5-HT2A) receptor.

Dopamine D2 Receptor Signaling Pathway (Antagonism)

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Antagonism of the D2 receptor by this compound would block this signaling cascade.

Serotonin 2A (5-HT2A) Receptor Signaling Pathway (Antagonism)

The 5-HT2A receptor is a GPCR that couples to Gαq proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate protein kinase C (PKC). This compound is expected to block this signaling pathway.[1][2][3]

References

Toxicological Profile of Methiomeprazine Hydrochloride: An In-Depth Technical Guide

Disclaimer: Publicly available, specific toxicological data for Methiomeprazine hydrochloride is limited. Therefore, this guide has been compiled based on the general toxicological profile of phenothiazine derivatives, a class of compounds to which this compound belongs. The quantitative data, experimental protocols, and signaling pathways described herein are representative of this class and should be considered illustrative until specific studies on this compound are available.

Introduction

This compound is a phenothiazine derivative. Phenothiazines are a well-established class of drugs primarily used for their antipsychotic and antiemetic properties. Their therapeutic and toxicological effects are largely attributed to their antagonism of dopamine receptors, particularly the D2 subtype. This guide provides a comprehensive overview of the anticipated toxicological profile of this compound, based on the known effects of the phenothiazine class.

Mechanism of Action and Pharmacokinetics

Mechanism of Action: The primary mechanism of action of phenothiazines, and therefore likely for this compound, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3][4] This action is responsible for the antipsychotic effects. Blockade of dopamine receptors in other areas, such as the nigrostriatal pathway, can lead to extrapyramidal side effects.[5] Phenothiazines can also affect other receptor systems, including cholinergic, adrenergic, histaminergic, and serotonergic receptors, which contributes to their broad range of pharmacological and toxicological effects.[3][6]

Pharmacokinetics: Phenothiazines are generally well-absorbed after oral administration, are highly lipophilic, and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[7] Metabolites are then conjugated and excreted in the urine and feces. The high lipophilicity leads to a large volume of distribution and a tendency to accumulate in fatty tissues.

Non-Clinical Toxicology

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single high dose of a substance. For phenothiazines, acute toxicity is often characterized by an extension of their pharmacological effects, including sedation, lethargy, and extrapyramidal symptoms. At very high doses, cardiovascular and respiratory depression can occur.

Table 1: Representative Acute Toxicity of Phenothiazine Derivatives

| Test Species | Route of Administration | LD50 (mg/kg) | Signs of Toxicity |

| Mouse | Oral | 200 - 800 | Sedation, ataxia, tremors, convulsions |

| Rat | Oral | 300 - 1000 | Sedation, ptosis, catalepsy, respiratory depression |

| Dog | Oral | 100 - 500 | Emesis, sedation, tremors, hypotension |

Note: This data is representative of the phenothiazine class and not specific to this compound.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance over a longer period. For phenothiazines, chronic administration can lead to effects on the liver, blood, and endocrine systems.

Table 2: Representative Subchronic and Chronic Toxicity of Phenothiazine Derivatives

| Test Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs and Effects |

| Rat | 90 days | Oral | 5 - 20 | Liver (enzyme induction, fatty changes), Hematological (leukopenia), Endocrine (prolactin increase) |

| Dog | 1 year | Oral | 1 - 10 | Liver (cholestasis), Cardiovascular (ECG changes), Ocular (pigmentary retinopathy at high doses) |

Note: This data is representative of the phenothiazine class and not specific to this compound.

Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material. The standard battery of tests includes an Ames test for bacterial gene mutations, an in vitro chromosomal aberration or micronucleus test in mammalian cells, and an in vivo micronucleus test in rodents.

Table 3: Representative Genotoxicity Profile of Phenothiazine Derivatives

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium | With and without S9 | Generally Negative |

| In Vitro Micronucleus | Human Lymphocytes | With and without S9 | Generally Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Generally Negative |

Note: This data is representative of the phenothiazine class and not specific to this compound.

Carcinogenicity

Long-term carcinogenicity studies in rodents are conducted to assess the tumorigenic potential of a substance. For some phenothiazines, an increased incidence of mammary and pituitary tumors has been observed, which is often linked to the drug's effect of increasing prolactin levels.

Table 4: Representative Carcinogenicity Profile of Phenothiazine Derivatives

| Test Species | Duration | Route | Findings |

| Rat | 2 years | Oral | Increased incidence of mammary and pituitary tumors in females |

| Mouse | 2 years | Oral | Equivocal or no evidence of carcinogenicity |

Note: This data is representative of the phenothiazine class and not specific to this compound.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential effects of a substance on fertility and fetal development.

Table 5: Representative Reproductive and Developmental Toxicity of Phenothiazine Derivatives

| Study Type | Test Species | NOAEL (mg/kg/day) | Maternal Effects | Developmental Effects |

| Fertility and Early Embryonic Development | Rat | 10 - 30 | Sedation, decreased weight gain | None |

| Embryo-Fetal Development (Segment II) | Rat | 15 - 50 | Sedation, decreased weight gain | None |

| Embryo-Fetal Development (Segment II) | Rabbit | 10 - 40 | Sedation, decreased weight gain | None |

| Pre- and Postnatal Development | Rat | 5 - 20 | Sedation, prolonged gestation | Decreased pup viability and growth at maternally toxic doses |

Note: This data is representative of the phenothiazine class and not specific to this compound.

Experimental Protocols

Acute Oral Toxicity (Up-and-Down Procedure - UDP)

-

Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

-

Administration: A single oral dose administered by gavage.

-

Procedure: A single animal is dosed. If it survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose. This continues until the criteria for stopping are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.

-

Endpoint: LD50 value and its confidence intervals.

In Vitro Micronucleus Test

-

Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79).

-

Procedure:

-

Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours).

-

The cells are then washed and cultured in fresh medium containing cytochalasin B to block cytokinesis.

-

After an appropriate incubation period (to allow for one cell division), the cells are harvested, fixed, and stained.

-

-

Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic examination.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Caption: Dopamine D2 Receptor Antagonism by this compound.

Caption: Experimental Workflow for the Ames Test.

Caption: Logical Progression of Toxicological Testing.

Conclusion

Based on its classification as a phenothiazine, this compound is expected to be a potent dopamine D2 receptor antagonist with a corresponding toxicological profile. The primary toxicities are likely to be extensions of its pharmacological effects on the central nervous system. Long-term administration may lead to effects on the liver, hematological, and endocrine systems. While the genotoxic potential is anticipated to be low, an increased incidence of hormone-related tumors in chronic studies is a possibility for this class of compounds. The developing fetus is not expected to be a primary target of toxicity in the absence of maternal toxicity. It must be emphasized that these are anticipated effects based on the phenothiazine class, and specific toxicological studies on this compound are necessary to definitively characterize its safety profile.

References

- 1. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The toxicity of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methiomeprazine hydrochloride CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methiomeprazine hydrochloride, a phenothiazine derivative. It covers its chemical identity, synthesis, mechanism of action, and analytical methods for its quantification.

Chemical Identity

This compound is the hydrochloride salt of Methiomeprazine. Key identifiers and synonyms are summarized below.

| Identifier | Value |

| CAS Number | 14056-64-5[1] |

| Parent CAS Number | 7009-43-0 (Methiomeprazine)[2] |

| Molecular Formula | C₁₉H₂₅ClN₂S₂[1] |

| Molecular Weight | 381.0 g/mol [1] |

| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride |

A comprehensive list of synonyms for this compound is provided in the table below.

| Synonym |

| Methiomeprazine HCl |

| 10-(3-(Dimethylamino)-2-methylpropyl)-2-(methylthio)phenothiazine hydrochloride[1] |

| 2-Methylthio-10-(2-methyl-3-dimethylaminopropyl)phenothiazine hydrochloride |

| N,N,beta-Trimethyl-2-(methylthio)-10H-phenothiazine-10-propylaminemonohydrochloride[1] |

| SKF 6270 |

| RP 10584[1] |

| UNII-P3V14N8PKW[1] |

| EINECS 237-894-9[1] |

Synthesis of this compound

Synthesis of the Phenothiazine Core

The phenothiazine core can be synthesized through various methods, including the Ullmann condensation, Smiles rearrangement, or Buchwald-Hartwig amination[3][4][5][6][7]. A common approach is the reaction of a substituted diphenylamine with sulfur. A process for the direct and regioselective functionalization of phenothiazine to introduce a methylthio group at the 2-position has also been described[8].

Proposed Synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine

A Russian patent describes a method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, a closely related compound, which can be adapted for the synthesis of Methiomeprazine[9]. The key step is the alkylation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride.

Experimental Protocol (Adapted):

-

Alkylation: To a solution of 2-(methylthio)phenothiazine in a suitable solvent (e.g., toluene), a strong base such as sodium amide or a solid hydroxide (e.g., NaOH or KOH) is added[9]. The reaction mixture is stirred, and 3-dimethylamino-2-methylpropyl chloride is added portion-wise. The reaction is then heated to reflux for several hours. The use of a phase-transfer catalyst, such as a crown ether, can improve the reaction efficiency when using a solid hydroxide[9].

-

Work-up: After cooling, the reaction mixture is treated with water and an acid (e.g., p-toluenesulfonic acid) to separate the organic layer[9]. The aqueous layer is then washed with a non-polar solvent like ether and subsequently basified with a strong base (e.g., NaOH solution) to precipitate the product.

-

Purification: The precipitated base is extracted with an organic solvent (e.g., ether), dried over an anhydrous salt (e.g., potassium carbonate), and the solvent is evaporated. The crude product can be further purified by distillation under reduced pressure or by recrystallization[9].

Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt.

Experimental Protocol:

-

The purified Methiomeprazine base is dissolved in a suitable anhydrous solvent, such as isopropanol or ether.

-

A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Mechanism of Action

Like other phenothiazine antipsychotics, Methiomeprazine's primary mechanism of action is the antagonism of dopamine D2 receptors in the brain[10][11][12][13]. The blockade of these receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects[13].

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[10][12]. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. By blocking the D2 receptor, Methiomeprazine prevents this signaling cascade, thereby attenuating the effects of dopamine.

Analytical Methods

The quantitative analysis of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be developed for the determination of this compound.

Experimental Protocol (General):

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A C8 or C18 reversed-phase column is typically suitable[14].

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used[14]. The pH of the buffer and the ratio of the organic to aqueous phase should be optimized to achieve good separation and peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min[14].

-

Detection: UV detection at a wavelength of maximum absorbance for Methiomeprazine (e.g., around 249 nm for a related compound) is employed[14].

-

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase or a suitable solvent. Working standards are prepared by serial dilution.

-

Sample Solution: For pharmaceutical dosage forms, a representative sample is accurately weighed, dissolved in a suitable solvent, and diluted to a known concentration within the linear range of the method. For biological samples, a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) is required to isolate the analyte from the matrix[15].

-

-

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ)[14][16].

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The summarized data on its chemical properties, a plausible synthesis route, its established mechanism of action, and a general analytical methodology offer a solid foundation for further research and development activities. The provided diagrams visually represent the key processes, facilitating a better understanding of the synthesis and pharmacological action of this compound.

References

- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methiomeprazine | C19H24N2S2 | CID 26430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]

- 9. RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine - Google Patents [patents.google.com]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. turkjps.org [turkjps.org]

The Pharmacology of Phenothiazine Derivatives: A Technical Guide Focused on Methiomeprazine

Disclaimer: This technical guide provides a comprehensive overview of the pharmacology of phenothiazine derivatives, with a specific focus on Methiomeprazine. However, a thorough literature search did not yield specific quantitative pharmacological data (e.g., receptor binding affinities, pharmacokinetic parameters) for Methiomeprazine itself. Therefore, this document utilizes data from structurally related and well-characterized phenothiazine derivatives to provide a representative profile. This limitation should be considered when interpreting the presented data.

Introduction to Phenothiazine Derivatives